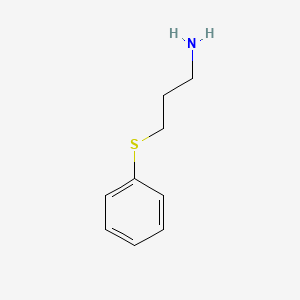
1-Propanamine, 3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(phenylthio)- is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a propanamine backbone with a phenylthio group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropropanamine with thiophenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, 3-(phenylthio)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanamine, 3-(phenylthio)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanamine, 3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, influencing the activity of the compound. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 3-Phenyl-1-propylamine
- 3-(Methylthio)-1-propanamine
- 3-(Ethylthio)-1-propanamine
Comparison: 1-Propanamine, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its analogs. The phenylthio group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-phenylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJESCJCYQFZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942193 |
Source


|
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-09-0 |
Source


|
| Record name | Phenylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Phenylthiopropylamine (PTPA) as an antitumor agent?
A1: While the exact mechanism is not fully elucidated in the provided research [], PTPA has been shown to inhibit the enzyme copper-zinc superoxide dismutase []. This enzyme plays a role in protecting cells from oxidative damage. By inhibiting this enzyme, PTPA might induce oxidative stress in tumor cells, leading to cell death. Further research is needed to confirm this hypothesis and explore other potential mechanisms.
Q2: How does the structure of Phenylthiopropylamine (PTPA) contribute to its antitumor activity compared to its analog Phenylthioethylamine (PTEA)?
A2: The research indicates that PTPA exhibits higher cytotoxicity against various tumor cell lines (P388, L1210, and B16) compared to PTEA []. This suggests that the additional methylene group in the alkyl chain of PTPA might contribute to enhanced interaction with its biological target(s), leading to greater potency. This structure-activity relationship highlights the importance of the alkyl chain length for the activity of phenylthioalkylamines. Further studies exploring modifications to the phenylthio group and its substitution patterns could provide valuable insights into the pharmacophore of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
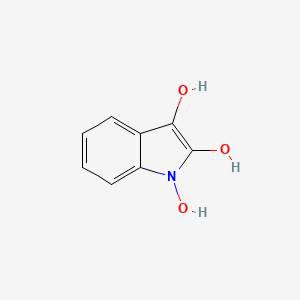
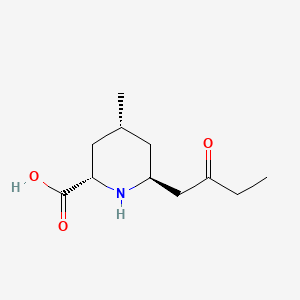

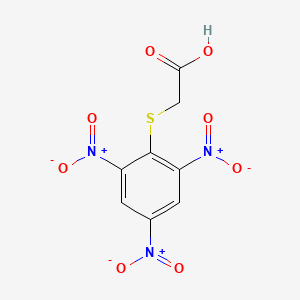
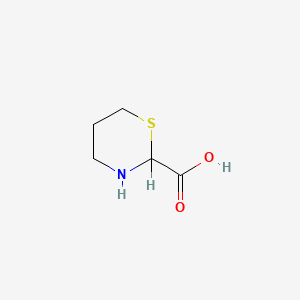
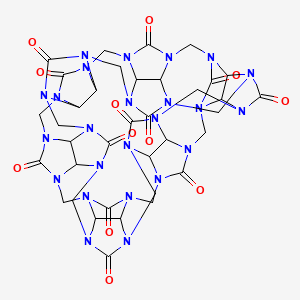
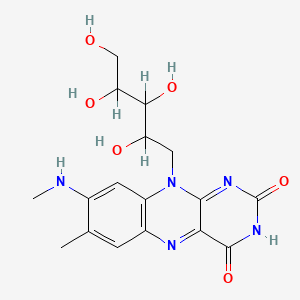
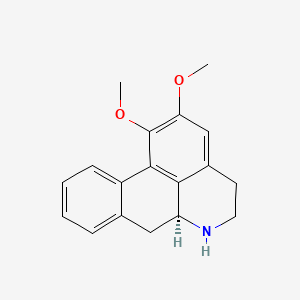
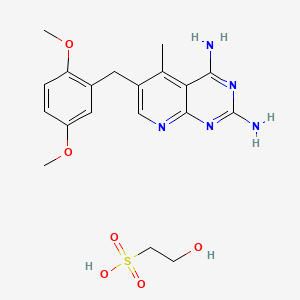
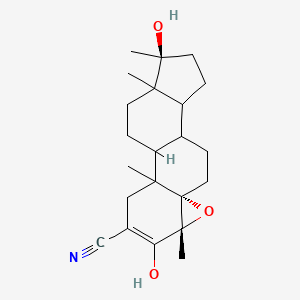
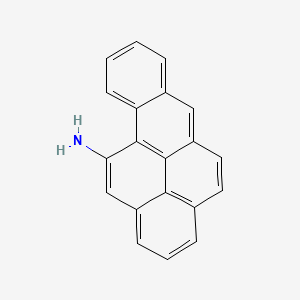
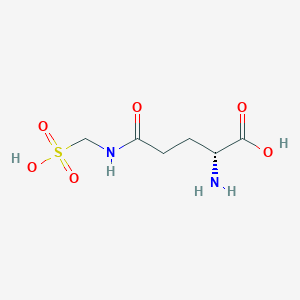
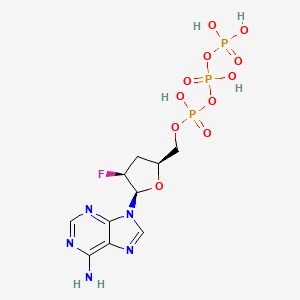
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
